![molecular formula C9H10O3S B13130812 Methanol,1-[(4-ethenylphenyl)sulfonyl]-](/img/structure/B13130812.png)
Methanol,1-[(4-ethenylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol,1-[(4-ethenylphenyl)sulfonyl]- is a chemical compound with a unique structure that combines a methanol group with a sulfonyl group attached to a 4-ethenylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanol,1-[(4-ethenylphenyl)sulfonyl]- typically involves the reaction of benzenesulfonic acid with methanol under specific conditions. The interaction between benzenesulfonic acid and protonated methanol cation leads to the formation of a hydrogen-bonded complex, which is favored in both gas phase and solution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice.
Analyse Chemischer Reaktionen
Types of Reactions
Methanol,1-[(4-ethenylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Desulfonylation: This reaction involves the removal of the sulfonyl group, typically through reductive methods.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used. The reaction conditions often involve moderate temperatures and the presence of a catalyst.
Desulfonylation: Reductive agents such as zinc in acetic acid or catalytic hydrogenation are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while desulfonylation results in the removal of the sulfonyl group, producing a simpler aromatic compound.
Wissenschaftliche Forschungsanwendungen
Methanol,1-[(4-ethenylphenyl)sulfonyl]- has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which Methanol,1-[(4-ethenylphenyl)sulfonyl]- exerts its effects involves the interaction of the sulfonyl group with various molecular targets. The sulfonyl group is electron-withdrawing, which influences the reactivity of the compound. In biological systems, sulfonate esters can react with DNA, potentially causing mutagenic events .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Vinylphenyl)methanol: This compound has a similar structure but lacks the sulfonyl group.
(4-Methylphenyl)sulfonylmethanol: This compound has a methyl group instead of an ethenyl group attached to the phenyl ring.
Uniqueness
Methanol,1-[(4-ethenylphenyl)sulfonyl]- is unique due to the presence of both the methanol and sulfonyl groups attached to the 4-ethenylphenyl ring
Eigenschaften
Molekularformel |
C9H10O3S |
|---|---|
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
(4-ethenylphenyl)sulfonylmethanol |
InChI |
InChI=1S/C9H10O3S/c1-2-8-3-5-9(6-4-8)13(11,12)7-10/h2-6,10H,1,7H2 |
InChI-Schlüssel |
XOORJLCLTYWNNP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


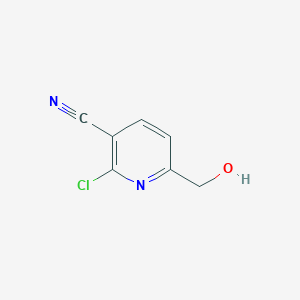
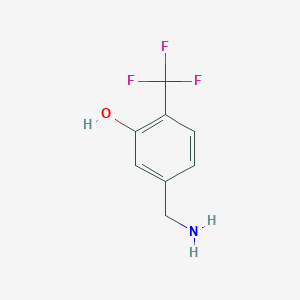

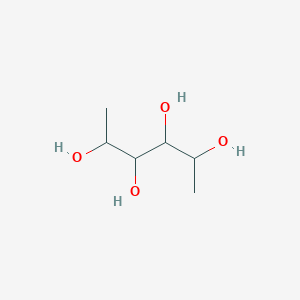
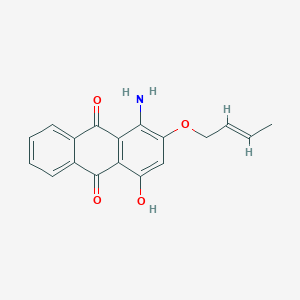

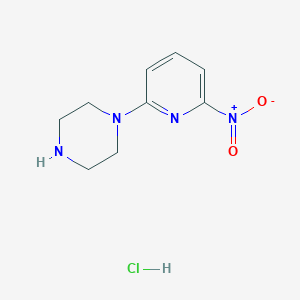
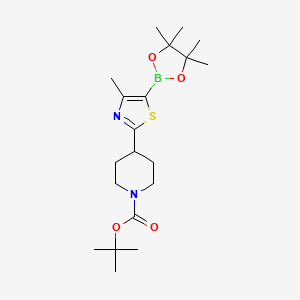
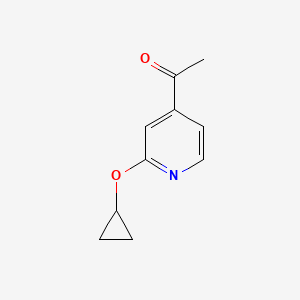
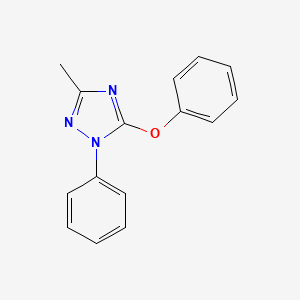
![18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130805.png)
![2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B13130808.png)
![tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B13130814.png)

